molecular formula C16H20ClN3O B286979 4-chloro-N-(3-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B286979
M. Wt: 305.8 g/mol
InChI Key: ROSQYUUJPOEYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrazole carboxamides and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and pathways involved in inflammation and cancer. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammation. In addition, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. It has also been extensively studied, and its therapeutic potential has been well established. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. In addition, the optimal dosage and administration route for this compound have not been established.

Future Directions

There are several future directions for the research on 4-chloro-N-(3-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in cancer treatment. Another potential application of this compound is in the treatment of neurodegenerative disorders. More studies are needed to determine the optimal dosage and administration route for this compound in the treatment of Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to determine the long-term effects of this compound on human health.

Synthesis Methods

4-chloro-N-(3-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-ethylbenzoyl chloride with propylhydrazine in the presence of triethylamine to obtain 3-ethyl-N-propylbenzohydrazide. This compound is then reacted with methyl chloroformate and 4-chloroaniline in the presence of a base to obtain this compound.

Scientific Research Applications

4-chloro-N-(3-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been reported to exhibit potent anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-(3-ethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-4-7-13-14(17)15(20(3)19-13)16(21)18-12-9-6-8-11(5-2)10-12/h6,8-10H,4-5,7H2,1-3H3,(H,18,21)

InChI Key

ROSQYUUJPOEYED-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC(=C2)CC)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC(=C2)CC)C

Origin of Product

United States

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